molecular formula C15H12O2 B14535062 1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione CAS No. 62423-46-5

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione

Cat. No.: B14535062
CAS No.: 62423-46-5
M. Wt: 224.25 g/mol
InChI Key: PPTKREQWXZGFIQ-UHFFFAOYSA-N
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Description

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione is an organic compound with the molecular formula C11H10O2 It is a derivative of phenanthrene and is known for its unique structural properties, which include a methano bridge and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione can be synthesized through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functional group into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s dione functional group can participate in redox reactions, influencing cellular processes and biochemical pathways. Its structural features allow it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4a,10a-Tetrahydro-1,4-methanophenanthrene-9,10-dione is unique due to its specific combination of a methano bridge and dione functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

CAS No.

62423-46-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

tetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7,13-tetraene-9,10-dione

InChI

InChI=1S/C15H12O2/c16-14-11-4-2-1-3-10(11)12-8-5-6-9(7-8)13(12)15(14)17/h1-6,8-9,12-13H,7H2

InChI Key

PPTKREQWXZGFIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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